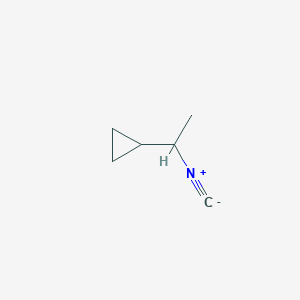

(1-Isocyanoethyl)cyclopropane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H9N |

|---|---|

Molecular Weight |

95.14 g/mol |

IUPAC Name |

1-isocyanoethylcyclopropane |

InChI |

InChI=1S/C6H9N/c1-5(7-2)6-3-4-6/h5-6H,3-4H2,1H3 |

InChI Key |

IKVCNNRLPOMRMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)[N+]#[C-] |

Origin of Product |

United States |

Physicochemical Properties of 1 Isocyanoethyl Cyclopropane

While extensive research findings on the specific reactions and applications of (1-Isocyanoethyl)cyclopropane are not widely available in peer-reviewed literature, its basic physicochemical properties have been documented. The compound is recognized by its unique combination of the cyclopropyl (B3062369) and isocyanoethyl groups.

| Property | Value |

| Molecular Formula | C₆H₉N |

| Molecular Weight | 95.14 g/mol |

| Form | Solid |

| MDL Number | MFCD05222945 |

| PubChem Substance ID | 329822121 |

| SMILES String | CC([N+]#[C-])C1CC1 |

| InChI Key | IKVCNNRLPOMRMF-UHFFFAOYSA-N |

| Data sourced from commercial product information. |

The available data confirms the structure and basic characteristics of the compound. However, detailed studies on its synthesis, reactivity, and potential applications are not present in the accessible scientific literature.

Reactivity and Transformations of 1 Isocyanoethyl Cyclopropane and Analogues

Reactions Involving the Cyclopropane (B1198618) Ring

The inherent strain in the cyclopropane ring is the primary driver for its reactivity. Reactions that lead to the cleavage of one of the C-C bonds are energetically favorable as they relieve this strain. These transformations can be initiated by various reagents and conditions, including halogens, hydrogen, and bases.

Ring-Opening Reactions

Ring-opening reactions represent a major class of transformations for cyclopropanes, converting the strained three-membered ring into more stable acyclic systems. These reactions can proceed through various mechanisms, including electrophilic, nucleophilic, and radical pathways.

The reaction of cyclopropanes with halogens such as chlorine or bromine typically leads to 1,3-dihalopropane derivatives through an addition reaction where the ring is cleaved. iisc.ac.in This transformation proceeds via an electrophilic attack by the halogen on the cyclopropane ring, which acts as a nucleophile. For substituted cyclopropanes, the regioselectivity of the ring opening is influenced by the electronic nature of the substituents.

In the case of analogues, copper-catalyzed radical ring-opening halogenation has been described for cyclopropyl (B3062369) ketones and nitriles, providing access to distally halogenated products under redox-neutral conditions using aqueous hydrohalic acids (HX). rsc.org Another method involves the fluorinative ring-opening of 1,1-disubstituted cyclopropanes using hypervalent iodine reagents, which proceeds via a probable electrophilic mechanism to yield 1,3-difluorination or 1,3-oxyfluorination products. nih.gov While not documented for (1-Isocyanoethyl)cyclopropane specifically, these methods highlight general strategies for halogen-mediated ring-opening.

Table 1: Examples of Halogenation-Induced Ring-Opening of Cyclopropane Analogues

| Substrate Analogue | Reagents | Product Type | Reference |

| Cyclopropane | Br₂ | 1,3-Dibromopropane | iisc.ac.in |

| Cyclopropyl Nitriles | HX (aq), Copper Catalyst | γ-Halogenated Nitriles | rsc.org |

| 1,1-Disubstituted Cyclopropanes | Fluoroiodine Reagent, AgBF₄ | 1,3-Difluorinated Products | nih.gov |

| Cycloalkanols | NaI or NaBr, PhI(OAc)₂ | ω-Iodo or ω-Bromoketones | rsc.org |

Catalytic hydrogenation of cyclopropanes results in ring cleavage to form the corresponding propane (B168953) derivative. This reaction typically requires elevated temperatures and pressures and is facilitated by catalysts such as nickel or platinum. The C-C bond that is cleaved is generally the one opposite to the most substituted carbon atom.

For functionalized cyclopropanes, the conditions for hydrogenation can be milder. For instance, the synthesis of 1,5-pentanediol (B104693) from furfural (B47365) derivatives involves a key ring-opening tautomerization and subsequent hydrogenation step. acs.org In this process, a cyclic hemiacetal undergoes ring-opening to an aldehyde, which is then readily hydrogenated. acs.org Although this example does not involve an isocyanide, it illustrates how ring-opening can be coupled with hydrogenation. The hydrogenation of the cyano group in related molecules, such as HC₃N, has been studied computationally, showing that hydrogenation can occur at either the cyano group or the carbon chain. researchgate.net

Table 2: Hydrogenation-Mediated Ring Opening of Related Structures

| Substrate Type | Catalyst | Product Type | Key Feature | Reference |

| General Cyclopropanes | Ni or Pt | Alkanes | Cleavage of the three-membered ring | |

| 2-Hydroxytetrahydropyran | Ru | 1,5-Pentanediol | Ring-opening tautomerization followed by hydrogenation | acs.org |

| Cyanoacetylene (HC₃N) | (Computational) | Vinyl Cyanide, Ethyl Cyanide | Selective hydrogenation of the carbon chain or cyano group | researchgate.net |

The ring-opening of cyclopropanes can also be promoted by bases, particularly when the cyclopropane is activated by electron-withdrawing groups. In such "donor-acceptor" cyclopropanes, a base can facilitate the formation of a zwitterionic or carbanionic intermediate that leads to ring cleavage.

For example, Lewis base-catalyzed ring-opening of activated cyclopropanecarboxamides with electron-deficient alkenes leads to the formation of γ-lactams. wikipedia.org Another study demonstrated a Lewis base-promoted 1,3-dioxygenation of unactivated cyclopropanes using a hypervalent iodine reagent. nih.gov In the case of glycal-derived gem-dibromocyclopropanes, treatment with a sodium alkoxide base induces ring-opening to yield 2-deoxy-2-(E-bromomethylene)pyranosides. uq.edu.au The mechanism is proposed to involve the initial elimination of HBr to form a cyclopropene (B1174273), which then cleaves to a zwitterionic intermediate. uq.edu.au For this compound, the isocyano group could potentially activate the ring towards base-promoted opening, although specific examples are not documented.

Table 3: Examples of Base-Promoted Ring-Opening Reactions of Cyclopropane Analogues

| Substrate Analogue | Reagent/Catalyst | Product Type | Reference |

| Activated Cyclopropanecarboxamides | DABCO | γ-Lactams | wikipedia.org |

| Unactivated Cyclopropanes | p-Toluenesulfonamide, PIFA | 1,3-Diols | nih.gov |

| gem-Dibromocyclopropanes | Sodium Alkoxide | Bromoalkene Pyranosides | uq.edu.au |

Hydrogenation-Mediated Ring Opening

Rearrangement Reactions

Beyond simple ring-opening, cyclopropanes can undergo more complex rearrangement reactions, often triggered by heat, light, or transition metal catalysts. These reactions can lead to the formation of other cyclic structures.

The vinylcyclopropane (B126155) rearrangement is a well-studied thermal or metal-catalyzed isomerization that converts a vinylcyclopropane into a cyclopentene. wikipedia.orgnih.gov This ring expansion reaction is a powerful tool in organic synthesis for constructing five-membered rings. wikipedia.orgorganicreactions.org The mechanism can be complex, potentially involving either a concerted, pericyclic pathway or a two-step process via a diradical intermediate, with the operative pathway depending heavily on the substrate and reaction conditions. wikipedia.org

While the classical vinylcyclopropane rearrangement involves an all-carbon framework, heterocyclic variants are also known. A notable analogue is the rearrangement of cyclopropyl imines to dihydropyrroles, which follows a similar mechanistic pattern. organicreactions.org Given that the isocyano group is electronically related to an imine, it is plausible that a this compound bearing a vinyl group could undergo a similar rearrangement to form a nitrogen-containing five-membered ring, although this specific transformation has not been reported. Transition metals like Ni(0), Pd(0), and Rh(I) are known to catalyze vinylcyclopropane rearrangements, often under milder conditions than thermal reactions. nih.gov

Table 4: General Features of Vinylcyclopropane Rearrangements

| Reaction Type | Conditions | Product | Mechanistic Feature | Reference |

| Thermal Vinylcyclopropane Rearrangement | High Temperature (>300 °C) | Cyclopentene | Diradical or concerted pathway | wikipedia.org |

| Ni(0)-Catalyzed Rearrangement | Ni(0)-NHC complex, 25-60 °C | Cyclopentene | Oxidative addition/reductive elimination pathway | nih.gov |

| Cyclopropyl Imine Rearrangement | Thermal | Dihydropyrrole | Heteroatomic analogue of the VCP rearrangement | organicreactions.org |

Vinylcyclopropane Rearrangements

Reactions Involving the Isocyanide Functionality

The isocyanide group is a unique functional group, acting as a C1 synthon with both nucleophilic and electrophilic character. researchgate.net This duality drives its participation in a wide array of chemical transformations, including insertion and cycloaddition reactions.

Insertion Reactions of Isocyanides

Isocyanide insertion reactions are powerful methods for forming new carbon-heteroatom and carbon-carbon bonds. These transformations can be broadly categorized into those catalyzed by Lewis or Brønsted acids and those enabled by transition metals. researchgate.net

The insertion of the isocyanide carbon atom into the heteroatom-hydrogen (X-H) bond of nucleophiles is a key reaction for synthesizing formimidate derivatives and various nitrogen-containing heterocycles. While transition metals are often used, Lewis acids can also effectively catalyze this transformation, activating the isocyanide to make it more susceptible to nucleophilic attack. nih.gov

A notable metal- and oxidant-free approach utilizes chlorotrimethylsilane (B32843) (TMSCl) as a silicon-based Lewis acid catalyst. This system facilitates the synthesis of N-heterocycles like quinazolinones, benzimidazoles, and benzothiazoles from isocyanides and amino-based binucleophiles. rsc.orgrsc.org The reaction commences with the addition of a nucleophilic amine to the TMSCl-activated isocyanide, followed by an intramolecular cyclization to yield the final heterocyclic product in good to excellent yields. rsc.org

Table 1: TMSCl-Mediated Synthesis of N-Heterocycles via Isocyanide Insertion Data sourced from a study on TMSCl activation of isocyanides. rsc.org

| Binucleophile (Substrate A) | Isocyanide (Substrate B) | Product | Yield |

|---|---|---|---|

| 2-Aminobenzamide | tert-Butyl isocyanide | 2-(tert-butylamino)quinazolin-4(3H)-one | 91% |

| 2-Amino-5-methylbenzamide | tert-Butyl isocyanide | 6-Methyl-2-(tert-butylamino)quinazolin-4(3H)-one | 92% |

| Benzene-1,2-diamine | tert-Butyl isocyanide | N-(tert-butyl)-1H-benzo[d]imidazol-2-amine | 90% |

| 2-Aminobenzenethiol | tert-Butyl isocyanide | N-(tert-butyl)benzo[d]thiazol-2-amine | 95% |

| 2-Aminophenol | tert-Butyl isocyanide | N-(tert-butyl)benzo[d]oxazol-2-amine | 88% |

The insertion of isocyanides into the carbon-carbon bonds of a cyclopropane ring represents a sophisticated method for constructing more complex cyclic systems. Research has demonstrated that under lanthanide catalysis, aryl isocyanides can insert into the ring of bisacceptor-activated cyclopropanes. goettingen-research-online.dethieme-connect.com

Specifically, using praseodymium(III) triflate (Pr(OTf)₃) as a catalyst, two molecules of an aryl isocyanide react with a cyclopropane derivative bearing two electron-withdrawing groups (e.g., esters). thieme-connect.comresearchgate.net This process does not involve the subject compound directly but illustrates the reactivity of the cyclopropane ring with isocyanides under specific catalytic conditions. The reaction results in a ring-expansion, affording synthetically valuable dialkyl 3-(arylamino)-2-(arylimino)cyclopent-3-ene-1,1-dicarboxylates. thieme-connect.comresearchgate.net The reaction proceeds with moderate yields and is significant as the first observed instance of a double isocyanide insertion into an activated cyclopropane. thieme-connect.com

Table 2: Pr(OTf)₃-Catalyzed Insertion of Aryl Isocyanides into Activated Cyclopropanes Data sourced from a study on Ln(OTf)₃-catalyzed insertions. thieme-connect.comresearchgate.net

| Cyclopropane Substrate | Aryl Isocyanide | Product Yield |

|---|---|---|

| Diethyl 2,2-cyclopropanedicarboxylate | Phenyl isocyanide | 53% |

| Diethyl 2,2-cyclopropanedicarboxylate | 4-Methoxyphenyl isocyanide | 65% |

| Diethyl 2,2-cyclopropanedicarboxylate | 4-Chlorophenyl isocyanide | 48% |

| Diethyl 2,2-cyclopropanedicarboxylate | 2-Methylphenyl isocyanide | 21% |

| Dimethyl 2,2-cyclopropanedicarboxylate | 4-Methoxyphenyl isocyanide | 58% |

Insertion into Heteroatom-Hydrogen Linkages

Cycloaddition Reactions with Isocyanides

Cycloaddition reactions involving isocyanides are a powerful tool for synthesizing aromatic and heterocyclic systems. The isocyanide can act as a one-carbon component in these annulation strategies.

A significant cycloaddition is the [5+1] benzannulation of cyclopropenes with isocyanides to form highly substituted aniline (B41778) derivatives. researchgate.net This transformation is challenging due to the high reactivity of cyclopropenes, which can lead to competing side reactions like homo-dimerization and polymerization. researchgate.net However, the reaction can be effectively controlled using an N-heterocyclic carbene (NHC)-Nickel(II) catalyst. researchgate.netdntb.gov.ua

The success of the reaction hinges on the cooperative effect of the highly reactive cyclopropene, the strong coordination of the isocyanide, and a sterically bulky NHC ligand on the nickel catalyst. researchgate.net The bulky ligand, such as IPentAn, plays a crucial role in preventing unwanted side reactions. researchgate.net This method provides a direct route to fused and multi-substituted anilines and even complex spiro-ring structures, complementing classic methods like the Dötz benzannulation. researchgate.net

Table 3: Substrate Scope of (NHC)Ni(II)-Catalyzed [5+1] Benzannulation Data sourced from a study on NHC-Ni(II)-catalyzed benzannulation. researchgate.net

| Cyclopropene (R¹/R²) | Isocyanide (R³) | Product | Yield |

|---|---|---|---|

| R¹=Ph, R²=H | tert-Butyl | 3-(tert-butylamino)-1-phenylnaphthalene | 81% |

| R¹=4-MeO-Ph, R²=H | tert-Butyl | 3-(tert-butylamino)-1-(4-methoxyphenyl)naphthalene | 78% |

| R¹=4-F-Ph, R²=H | tert-Butyl | 3-(tert-butylamino)-1-(4-fluorophenyl)naphthalene | 75% |

| R¹=2-Thienyl, R²=H | tert-Butyl | 3-(tert-butylamino)-1-(thiophen-2-yl)naphthalene | 65% |

| R¹=Ph, R²=H | Cyclohexyl | 3-(cyclohexylamino)-1-phenylnaphthalene | 72% |

| R¹=Ph, R²=Me | tert-Butyl | 3-(tert-butylamino)-4-methyl-1-phenylnaphthalene | 71% |

Other Multicomponent and Cycloaddition Reactions

Isocyanides are well-regarded for their versatility in multicomponent reactions (MCRs), which efficiently build molecular complexity by combining three or more reactants in a single step. mdpi.comnih.gov The this compound moiety can, in principle, participate in classic isocyanide-based MCRs such as the Passerini and Ugi reactions. organic-chemistry.orgmdpi.com In these reactions, the isocyanide carbon acts as a nucleophile and an electrophile, enabling the formation of complex structures like α-acyloxy amides (Passerini reaction) or α-aminoacyl amides (Ugi reaction). organic-chemistry.orgbeilstein-journals.org The cyclopropyl group would be carried through these transformations, yielding products with a unique sterically demanding substituent.

While specific examples of this compound in these MCRs are not extensively documented in readily available literature, the reactivity of the isocyanide group is well-established, allowing for predictable outcomes. The general schemes for these reactions are presented below.

Table 1: General Isocyanide-Based Multicomponent Reactions

| Reaction | Reactants | Product Type |

| Passerini Reaction | Isocyanide, Aldehyde (or Ketone), Carboxylic Acid | α-Acyloxy Amide |

| Ugi Reaction | Isocyanide, Aldehyde (or Ketone), Amine, Carboxylic Acid | α-Aminoacyl Amide |

In the realm of cycloaddition reactions, cyclopropane derivatives can serve as three-carbon (C3) synthons. A notable example involves Rh(I)-catalyzed intramolecular [3+2] cycloadditions of 1-ene-vinylcyclopropanes, which serve as analogues for the potential reactivity of substituted cyclopropanes. pku.edu.cn In these transformations, the vinylcyclopropane (VCP) unit undergoes a ring-opening event facilitated by the rhodium catalyst to form a metallacyclohexene intermediate. This intermediate then undergoes reductive elimination to furnish bicyclic cyclopentane-embedded structures. pku.edu.cn A crucial finding from control experiments was that related ene-cyclopropanes, lacking the vinyl "spectator" group, did not undergo the cycloaddition, highlighting the specific activation required for the cyclopropane ring to participate as a C3 component. pku.edu.cn This suggests that for this compound to participate in similar cycloadditions, appropriate functionalization or catalytic activation would be necessary to facilitate the ring-opening process.

Interplay between Cyclopropane and Isocyanide Reactivity

The unique chemical nature of this compound arises from the juxtaposition of a strained three-membered ring and a reactive isocyanide functional group. This combination leads to interesting effects on stability and reactivity.

Configurational Stability of Cyclopropyl Anions Bearing Isocyano Groups

A significant feature of cyclopropyl anions is their high configurational stability compared to their open-chain counterparts. The barrier for inversion of a cyclopropyl anion is estimated to be around 20 kcal/mol, substantially higher than the ~5 kcal/mol barrier for typical carbanions. wiley.com This stability is attributed to the increased energy of the planar, sp²-hybridized transition state, which would further exacerbate the inherent ring strain of the cyclopropane system. wiley.com

This principle extends to cyclopropyl anions substituted with an isocyano group. Research on metalated isocyanides has shown that metalated cyclopropylisocyanides exhibit enhanced configurational stability. nsf.gov Deprotonation of a compound like this compound at the α-carbon would generate a lithiated species. Inversion of this anionic center is disfavored because it would require the formally anionic carbon to pass through a high-energy sp²-hybridized state within the strained ring. nsf.gov This is in stark contrast to other metalated isocyanides, such as lithiated methylisocyanide, which are configurationally labile and rapidly lose their stereochemical integrity. nsf.gov

This enhanced stability allows for configurationally stable cyclopropyl carbanionic species bearing isocyano groups to be generated and subsequently trapped by electrophiles with retention of configuration, a valuable characteristic in stereoselective synthesis. researchgate.net

Table 2: Comparison of Inversion Barriers and Configurational Stability

| Anion Type | Estimated Inversion Barrier (kcal/mol) | Configurational Stability | Reference |

| Open-chain Carbanions | ~5 | Labile | wiley.com |

| Cyclopropyl Anions | ~20 | Stable at low temperatures | wiley.com |

| Metalated Cyclopropylisocyanides | High (Implied) | Enhanced Stability | nsf.gov |

| Other Metalated Alkylisocyanides | Low (Implied) | Labile | nsf.gov |

Steric and Electronic Effects of Isocyanoethyl Substitution on Cyclopropane Ring

The substitution of a cyclopropane ring with an isocyanoethyl group imparts distinct steric and electronic effects that influence the ring's geometry and reactivity. The cyclopropane ring itself is a highly strained system with "bent" C-C bonds. wikipedia.org

From an electronic standpoint, the isocyanide group, like a carbonyl or nitrile, is a π-acceptor. When a π-acceptor substituent is attached to a cyclopropane ring, it engages in conjugation with the ring's Walsh orbitals. wiley.com In the preferred "bisected" conformation, this electronic interaction leads to a specific pattern of bond length changes: a lengthening of the adjacent C-C bonds (the C1-C2 and C1-C3 bonds) and a shortening of the distal C-C bond (the C2-C3 bond). wiley.com This effect stems from the donation of electron density from the cyclopropane's bonding orbitals into the π* orbital of the acceptor group.

Mechanistic Investigations in 1 Isocyanoethyl Cyclopropane Chemistry

Elucidation of Reaction Mechanisms in Cyclopropanation

The formation of the cyclopropane (B1198618) ring is a pivotal step, and several mechanistic approaches have been explored to achieve this three-membered carbocycle. These include additions of carbene-like species, radical-mediated cyclizations, and polar processes.

Carbene/Carbenoid Addition Pathways

Carbene and carbenoid additions to alkenes represent a primary strategy for cyclopropane synthesis. fiveable.menumberanalytics.com These reactions involve a neutral, divalent carbon species (a carbene) or a metal-complexed equivalent (a carbenoid) that reacts with a carbon-carbon double bond in a concerted cycloaddition. fiveable.melumenlearning.com The stereochemistry of the alkene is typically preserved in the cyclopropane product. wikipedia.orglibretexts.org

While the direct cyclopropanation using a "(1-isocyanoethyl)carbene" is not extensively documented, mechanistic insights can be drawn from related systems. The generation of carbenes is often achieved through the decomposition of diazo compounds, which can be triggered thermally, photochemically, or by transition metal catalysis. numberanalytics.comwikipedia.org For instance, rhodium and copper catalysts are commonly used to generate carbenoids from diazo compounds like diazoacetates, which then react with alkenes. organic-chemistry.orgorganic-chemistry.org

A related approach involves the Simmons-Smith reaction, which utilizes a carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) and a zinc-copper couple. libretexts.orglibretexts.orgmasterorganicchemistry.com This method is effective for preparing non-halogenated cyclopropanes. libretexts.org More advanced catalytic systems, such as those based on cobalt, can facilitate asymmetric cyclopropanations using gem-dichloroalkanes as carbene precursors, which are proposed to form a cationic carbenoid species. dicp.ac.cn In the context of synthesizing molecules like (1-Isocyanoethyl)cyclopropane, these methods would conceptually involve the reaction of an appropriate alkene with a carbene or carbenoid carrying the "isocyanoethyl" precursor moiety.

Radical Processes in Cyclopropane Formation

Radical-mediated pathways offer an alternative to traditional carbene chemistry for cyclopropane ring formation. These mechanisms often involve the generation of a radical species that adds to an alkene, followed by an intramolecular cyclization. Nature itself sometimes employs radical intermediates for the biosynthesis of cyclopropane rings. nih.gov

One synthetic strategy involves a radical/polar crossover process, where a photocatalytically generated radical adds to a homoallylic tosylate. The resulting radical adduct is then reduced to an anion, which undergoes an intramolecular substitution to form the cyclopropane ring. organic-chemistry.org Another established method is the photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. semanticscholar.org In this process, a radical generated from a carboxylic acid adds to an electron-deficient alkene. Subsequent single-electron transfer reduces the intermediate to a carbanion, which is then trapped in an intramolecular alkylation to yield the functionalized cyclopropane. semanticscholar.org These methods highlight the potential for forming the this compound skeleton by selecting appropriate radical precursors and alkene substrates bearing the necessary functional groups.

Polar Mechanisms in Cyclization

Polar mechanisms for cyclopropane formation typically involve the generation of anionic or cationic intermediates that lead to ring closure. A classic example is the intramolecular Wurtz reaction, involving the cyclization of a 1,3-dihalopropane with a metal like zinc. wikipedia.org More contemporary methods leverage polar-redox strategies.

A notable example that is highly relevant to nitrile-substituted cyclopropanes involves the electrochemical oxidation of thianthrene (B1682798) in the presence of an alkene to generate dicationic adducts. nih.govnih.gov These electrophilic intermediates react with carbon pronucleophiles, such as alkylnitriles bearing an additional electron-withdrawing group, in a base-promoted cyclopropanation. nih.gov The mechanism proceeds via an alkenyl thianthrenium intermediate, which undergoes nucleophilic attack by the enolate of the nitrile, followed by ring closure. nih.govnih.gov This protocol demonstrates a scalable and highly diastereoselective route to cyclopropanes structurally related to this compound.

Another polar pathway involves the reaction of donor-acceptor (D-A) cyclopropanes with nitrones, which has been shown to proceed through a stepwise mechanism involving a zwitterionic intermediate. researchgate.net Furthermore, acid-catalyzed cleavage of cyclopropanes, which proceeds via rate-determining protonation of the cyclopropane ring, exemplifies a polar reaction mechanism involving these structures. marquette.edu

Stereochemical Control and Diastereoselectivity in Cyclopropanation

Achieving high stereochemical control is a central goal in cyclopropane synthesis. The inherent nature of certain mechanisms, such as the concerted addition of singlet carbenes to alkenes, leads to a stereospecific reaction where the geometry of the alkene is retained in the product. libretexts.orgmasterorganicchemistry.comlibretexts.org

For many catalytic systems, high diastereoselectivity is a key feature. For example, the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide yields 1-aryl-2-amino-cyclopropane carboxylates with exceptional trans-selectivity (>98:2 diastereomeric ratio). organic-chemistry.org Similarly, the electrochemical cyclopropanation using nitrile pronucleophiles demonstrates high diastereoselectivity across a range of substrates. nih.gov The choice of catalyst, ligand, and reaction conditions plays a crucial role in determining the stereochemical outcome. Chiral rhodium complexes, for instance, have been used to achieve enantioselective cyclopropanation. organic-chemistry.org The use of chiral auxiliaries attached to the substrate is another powerful strategy for inducing asymmetry. rsc.org

The following table summarizes diastereoselectivity data for relevant cyclopropanation reactions.

| Reaction Type | Catalyst/Reagents | Pronucleophile/Carbene Source | Alkene | Diastereomeric Ratio (d.r.) | Reference |

| Electrochemical Cyclopropanation | Thianthrene, Base | Alkylnitrile with amide group | Styrene | ≥20:1 | nih.gov |

| Electrochemical Cyclopropanation | Thianthrene, Base | Alkylnitrile with ester group | Styrene | ≥20:1 | nih.gov |

| Rhodium-Catalyzed Cyclopropanation | Rh₂(OAc)₄ | Aryldiazoacetate | N-vinylphthalimide | >98:2 (trans) | organic-chemistry.org |

| Biocatalytic Cyclopropanation | Engineered Tautomerase | Diethyl 2-chloromalonate | α,β-Unsaturated Aldehyd | up to 25:1 | rug.nl |

Mechanistic Studies of Isocyanide Transformations

The isocyanide group is a versatile functional handle, known for its unique ambiphilic reactivity. Mechanistic studies have focused on characterizing the key intermediates that govern its transformations.

Intermediate Characterization in Isocyanide-Mediated Reactions

The reactivity of the isocyanide carbon allows it to participate in a wide array of reactions, often proceeding through well-defined intermediates. Trapping the isocyano moiety with an electrophile, for example, results in the formation of a nitrilium ion . nsf.govacs.org This intermediate is a key species in dearomative spirocyclization reactions of 3-(2-isocyanoethyl)indoles. acs.org

In the presence of transition metal catalysts, isocyanides can undergo carbene transfer reactions. For example, palladium- or cobalt-catalyzed reactions of isocyanides with diazo compounds proceed via the formation of a ketenimine intermediate . acs.orgnih.gov These highly reactive heteroallenes can then be trapped in situ by various nucleophiles or participate in cycloadditions. nih.gov

Another important pathway is conjugate addition. A copper(I)-Pyox complex has been shown to catalyze the conjugate addition of various nucleophiles to isocyanoalkenes. nsf.gov This reaction is believed to proceed through the formation of a metalated isocyanoalkane intermediate after the initial nucleophilic attack. nsf.gov The characterization of such intermediates, whether directly through spectroscopic methods like NMR or indirectly through trapping experiments and computational studies, is fundamental to understanding and controlling the reactivity of isocyanide-containing molecules like this compound. researchgate.net

Role of Catalysis in Isocyanide Transformations

Catalysis plays a pivotal role in the transformations of isocyanides, including those involving this compound. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. wikipedia.org Both metal-based and organocatalytic systems have been employed to facilitate a variety of reactions.

Transition metal catalysts are widely used in isocyanide chemistry. For instance, nickel-catalyzed reactions have been shown to be effective. In the context of related cyclopropene-isocyanide reactions, a cationic NHC-Ni(II) catalyst facilitates the addition of the isocyanide to the cyclopropene (B1174273) π-bond. nih.gov This suggests that similar nickel-based catalytic systems could be employed for transformations of this compound. The mechanism often involves the formation of organometallic intermediates. dicp.ac.cn For example, cobalt-based metalloradical catalysis (MRC) has been utilized for the asymmetric cyclopropanation of alkenes. nih.govnih.gov This approach involves the homolytic activation of a diazo compound by a Co(II) complex to generate a metal-stabilized radical intermediate. nih.govnih.gov This type of catalysis proceeds through a stepwise radical mechanism involving α- and γ-metalloalkyl radicals as key intermediates. nih.gov

Lewis acids are another important class of catalysts for reactions involving cyclopropanes. They activate donor-acceptor (D-A) cyclopropanes by coordinating to the electron-withdrawing group, which facilitates nucleophilic attack and subsequent ring-opening. snnu.edu.cnuni-regensburg.de This activation lowers the LUMO of the cyclopropane, making it more susceptible to reaction. snnu.edu.cn

The table below summarizes different catalytic systems and their proposed roles in transformations that are mechanistically related to isocyanide and cyclopropane chemistry.

| Catalyst Type | Example Catalyst | Role in Transformation | Mechanistic Feature |

|---|---|---|---|

| Transition Metal (Nickel) | Cationic (NHC)Ni(II) | Facilitates isocyanide addition to π-bonds. nih.gov | Formation of organometallic intermediates. nih.gov |

| Transition Metal (Cobalt) | [Co(D2-Por*)] | Promotes asymmetric cyclopropanation. nih.gov | Stepwise radical mechanism via metalloradical intermediates. nih.govnih.gov |

| Lewis Acid | Yb(OTf)3, Ga(OTf)3 | Activates donor-acceptor cyclopropanes for ring-opening. uni-regensburg.de | Coordination to electron-withdrawing group, lowering LUMO. snnu.edu.cnuni-regensburg.de |

Mechanistic Insights into Cyclopropane Ring Opening Pathways

The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, providing a driving force for a variety of transformations. The specific pathway for ring-opening of a substituted cyclopropane like this compound is highly dependent on the nature of the substituents and the reaction conditions.

For donor-acceptor (D-A) cyclopropanes, the presence of both an electron-donating and an electron-accepting group polarizes the C-C bond between them, facilitating its cleavage. snnu.edu.cnresearchgate.net The isocyano group can act as an electron-withdrawing group, and the ethylcyclopropane (B72622) moiety can have varying electronic effects. Activation by a Lewis acid typically leads to a 1,3-zwitterionic intermediate. researchgate.netresearchgate.net This intermediate can then react with various nucleophiles or electrophiles. For example, in the presence of a bis-nucleophile like thiourea, a Lewis acid-catalyzed ring-opening is followed by a cyclization cascade to form bicyclic products. uni-regensburg.de

In some cases, the ring-opening can proceed through a radical mechanism. For instance, photocatalytically generated radicals can add to a cyclopropane derivative, leading to a ring-opened intermediate that can undergo further reactions. organic-chemistry.org The regioselectivity of the ring-opening is a key aspect. For arylcyclopropanes, reaction with arene nucleophiles under Brønsted acid catalysis can lead to branched products via an SN1-type mechanism. nih.gov In contrast, cyclopropylketones can yield linear products through a homo-conjugate addition pathway. nih.gov

The table below outlines different proposed ring-opening pathways for cyclopropane derivatives.

| Pathway | Activating Species/Condition | Key Intermediate | Governing Factors |

|---|---|---|---|

| Heterolytic (Zwitterionic) | Lewis Acid. uni-regensburg.deresearchgate.net | 1,3-zwitterion. researchgate.netresearchgate.net | Presence of donor-acceptor substituents. snnu.edu.cn |

| Radical | Photocatalyst, Metalloradical. nih.govorganic-chemistry.org | Ring-opened radical species. organic-chemistry.org | Initiator type and substrate structure. nih.gov |

| SN1-type | Brønsted Acid. nih.gov | Carbocation. nih.gov | Stability of the resulting carbocation. nih.gov |

| Homo-conjugate Addition | Brønsted Acid. nih.gov | Protonated ketone. nih.gov | Presence of a ketone functionality. nih.gov |

Computational and Spectroscopic Approaches to Reaction Mechanisms

To gain deeper insight into the intricate details of reaction mechanisms involving this compound, a combination of computational and spectroscopic techniques is indispensable. These methods allow for the characterization of transient intermediates and transition states that are often difficult or impossible to observe directly through classical experimental techniques. lumenlearning.comru.nl

Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction pathways and energetics. nih.gov By modeling the potential energy surface of a reaction, researchers can identify transition state structures, calculate activation barriers, and determine the thermodynamics of each step. smu.edumdpi.com This information helps to distinguish between different possible mechanisms, such as concerted versus stepwise pathways. nih.gov For example, DFT calculations have been used to support a stepwise radical mechanism in cobalt-catalyzed cyclopropanations by elucidating the energetics of the catalytic cycle. nih.gov Computational studies can also predict spectroscopic properties, such as UV-Vis or infrared spectra, of proposed intermediates, which can then be compared with experimental data for validation. sumitomo-chem.co.jp

Spectroscopic Approaches: Spectroscopic methods provide experimental evidence for the existence of reaction intermediates. lumenlearning.com Techniques like mass spectrometry (MS) combined with electrospray ionization (ESI) can be used to detect and characterize transient species in solution. europa.eu Infrared (IR) ion spectroscopy is a particularly powerful technique for obtaining structural information about gaseous ions, which can be generated as models for reaction intermediates. ru.nleuropa.eu By comparing the experimental IR spectrum of a trapped ion with spectra predicted by DFT calculations, its structure can be confidently assigned. ru.nl For instance, the formation of transient species in catalytic cycles, such as a [(L)Ni(II)-OCl(S)]+ intermediate in a nickel-catalyzed chlorination, has been identified using ESI-MS and further characterized by UV-Vis, EPR, and resonance Raman spectroscopy. nih.gov

The following table summarizes the application of these advanced techniques in mechanistic studies.

| Technique | Information Obtained | Example Application |

|---|---|---|

| Density Functional Theory (DFT). nih.gov | Potential energy surfaces, transition state structures, activation energies. smu.edumdpi.com | Elucidating the stepwise radical mechanism in Co-catalyzed cyclopropanation. nih.gov |

| Mass Spectrometry (ESI-MS). europa.eu | Detection and identification of transient reaction intermediates. europa.eu | Identifying [(L)Ni(II)-OCl(S)]+ as a transient species in a catalytic cycle. nih.gov |

| Infrared (IR) Ion Spectroscopy. ru.nleuropa.eu | Structural characterization of isolated, gas-phase intermediates. europa.eu | Confirming the structure of glycosyl cation intermediates. ru.nl |

| UV-Vis Spectroscopy. nih.gov | Monitoring the formation and decay of intermediates with chromophores. nih.gov | Observing the decay of a Ni(II)-OCl intermediate to a Ni(III)-OH species. nih.gov |

Theoretical and Computational Studies

Electronic Structure and Bonding in Cyclopropane (B1198618) Derivatives

The unique structural and electronic properties of (1-Isocyanoethyl)cyclopropane arise from the combination of a strained cyclopropane ring and an electron-rich isocyanide group.

Cyclopropane Ring Strain and its Impact on Reactivity

The cyclopropane ring is characterized by significant ring strain due to its three-membered ring structure, which forces the C-C-C bond angles to be 60°. wikipedia.orgdalalinstitute.com This angle deviates substantially from the ideal 109.5° for sp³ hybridized carbon atoms, leading to what is known as angle strain. dalalinstitute.com This strain results in weaker carbon-carbon bonds compared to typical alkanes, making the cyclopropane ring more susceptible to ring-opening reactions. dalalinstitute.comresearchgate.net

The bonding in cyclopropane is often described using the Walsh or bent-bond model. In this model, the carbon-carbon bonds are bent outwards, resulting in an inter-orbital angle of approximately 104°. This outward bending of the bonds means that the electron density is concentrated outside the direct line connecting the carbon nuclei. researchgate.net This feature gives the C-C bonds in cyclopropane a degree of π-character, allowing them to participate in interactions similar to those of a double bond. researchgate.net

Bonding Characteristics of the Isocyanide Group

The isocyanide (or isonitrile) functional group (–N≡C) is an isomer of the nitrile group (–C≡N). wikipedia.org The isocyanide group is connected to the organic fragment through the nitrogen atom. wikipedia.org Its electronic structure is best described by two resonance structures: one with a triple bond between the nitrogen and carbon atoms, resulting in a formal positive charge on nitrogen and a negative charge on carbon, and another with a double bond, depicting a carbene-like character. wikipedia.orgvedantu.com This dual nature makes the isocyanide group a versatile functional group in chemical reactions. nih.gov

The C-N bond distance in isocyanides is approximately 1.16 Å, and the C-N-C angle is nearly linear at 180°. wikipedia.orgvedantu.com Spectroscopically, the isocyanide group exhibits a characteristic ν(C≡N) stretching vibration in the infrared spectrum, typically in the range of 2110–2165 cm⁻¹. wikipedia.org

Orbital Interactions in this compound

The combination of the cyclopropane ring and the isocyanide group in this compound leads to interesting orbital interactions. The high-lying occupied molecular orbitals (HOMOs) of the cyclopropane ring, which have π-like character, can interact with the orbitals of the isocyanide substituent. researchgate.net These interactions can influence the molecule's reactivity and stereochemistry.

Frontier Molecular Orbital (FMO) theory is a useful framework for understanding these interactions. The energy and symmetry of the HOMO and the lowest unoccupied molecular orbital (LUMO) dictate the molecule's behavior in chemical reactions. In reactions, the interaction between the HOMO of one reactant and the LUMO of another is often the most significant factor in determining the reaction's feasibility and outcome. nih.govresearchgate.net The specific nature of these orbital interactions in this compound would require detailed quantum chemical calculations to fully elucidate.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for a deeper understanding of the structure, stability, and reactivity of molecules like this compound. These computational methods allow for the exploration of molecular properties that are not easily accessible through experimental techniques.

Density Functional Theory Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and energetics of molecules. iisc.ac.inresearchgate.net DFT calculations can be employed to investigate the mechanisms of reactions involving this compound. For instance, in copper-catalyzed cyclopropanation reactions, DFT has been used to elucidate the reaction mechanism, including the formation of a copper-carbene intermediate and its subsequent reaction to form the cyclopropane ring. nih.gov Such studies can provide valuable insights into the transition states and intermediates involved, helping to explain the observed stereoselectivity of these reactions. nih.gov By calculating the energy barriers for different reaction pathways, researchers can predict the most likely course of a reaction. researchgate.net

Conformational Analysis and Stability of Isocyanocyclopropanes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. drugdesign.orglumenlearning.comnobelprize.org For a molecule like this compound, rotation around the single bond connecting the ethyl group to the cyclopropane ring can lead to different conformers. Quantum chemical calculations can determine the relative stabilities of these conformers by calculating their energies. ethz.ch

The stability of different conformers is influenced by steric and electronic effects. For example, unfavorable steric interactions can arise when bulky groups are in close proximity. lumenlearning.com Computational methods can map out the potential energy surface of the molecule as a function of its torsional angles, identifying the low-energy conformations and the energy barriers for interconversion between them. drugdesign.org This information is crucial for understanding the molecule's behavior in different environments and its participation in chemical reactions.

Below is a table summarizing key computational parameters often determined in theoretical studies of such compounds.

| Computational Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher reactivity. |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Provides insight into the distribution of electron density and potential sites for nucleophilic or electrophilic attack. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Rotational Barriers | The energy required to rotate around a specific bond. | Determines the flexibility of the molecule and the relative populations of different conformers at a given temperature. |

Spectroscopic Property Prediction and Interpretation

Theoretical and computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound and its parent compound, isocyanocyclopropane (B1334098). These studies provide insights into molecular structure, rotational behavior, and vibrational modes.

Microwave spectroscopy has been successfully employed to investigate the structure of isocyanocyclopropane. An early study combined Stark modulation and radio frequency microwave double resonance (RFMDR) techniques to determine the rotational constants for the normal isotopic species and its three unique mono-substituted ¹³C varieties. aip.orgaip.org The analysis of the microwave spectrum revealed that the C-N≡C group is linear to within ±1° and is inclined at an angle of 123.4 ± 0.6° to the plane of the cyclopropyl (B3062369) ring. aip.org The hyperfine structure resulting from the ¹⁴N quadrupole moment was not resolved but did cause slight broadening of some spectral lines. aip.org

The rotational constants derived from these experimental measurements provide a precise basis for understanding the molecule's moments of inertia. aip.orgaip.org

Table 1: Experimental Rotational Constants for Isocyanocyclopropane

| Constant | Value (MHz) |

|---|---|

| A | 15827.303 ± 0.009 |

| B | 3734.004 ± 0.002 |

| C | 3515.892 ± 0.002 |

Data sourced from Taylor et al. (1984). aip.orgaip.org

These experimental data were used to determine key structural parameters of the heavy atoms in isocyanocyclopropane. aip.orgaip.org

Table 2: Heavy Atom Structural Parameters of Isocyanocyclopropane from Microwave Spectroscopy

| Parameter | Bond Length (Å) |

|---|---|

| C₁-C₂ | 1.521 ± 0.007 |

| C₂-C₃ | 1.513 ± 0.005 |

| C₁-N | 1.377 ± 0.008 |

| C≡N | 1.176 ± 0.005 |

Data sourced from Taylor et al. (1984). aip.orgaip.org

Complementing experimental work, quantum chemical calculations have been performed to predict spectroscopic and other molecular properties. Computational studies on C₄H₅N isomers, a group that includes isocyanocyclopropane, have utilized models like the Gaussian-4 (G4) compound model to calculate parameters such as rotational constants, vibrational frequencies, and dipole moments. researcher.liferesearchgate.net These computational approaches allow for a comparison with experimental values, where available, and provide predictions for less stable or difficult-to-study isomers. researcher.liferesearchgate.net For instance, the calculated rotational constants for pyrrole, the most stable C₄H₅N isomer, were found to be in excellent agreement with experimentally determined values. researcher.life Similar calculations for isocyanocyclopropane provide theoretical support for its structural and spectroscopic characterization. researcher.liferesearchgate.net

Thermodynamic and Kinetic Studies on Isocyanocyclopropanes

The thermodynamic and kinetic properties of isocyanocyclopropanes are crucial for understanding their stability, reactivity, and potential for isomerization. Computational chemistry provides significant insights into these aspects, particularly for determining thermodynamic parameters like the enthalpy of formation. researcher.liferesearchgate.net

Computational studies on the isomers of C₄H₅N have determined the standard enthalpy of formation for isocyanocyclopropane, allowing for a comparison of its relative stability against other isomers. researcher.lifeiisc.ac.in These studies consistently show that isocyanocyclopropane is a higher-energy isomer compared to others in the C₄H₅N group, such as cyanocyclopropane and, most notably, pyrrole. researcher.life

One study using the Gaussian-4 (G4) compound model reported the standard enthalpy of formation for several C₄H₅N isomers. researcher.life Another thesis presented similar computational findings. iisc.ac.in This data highlights the thermodynamic landscape of these isomers. researcher.lifeiisc.ac.in

Table 3: Calculated Standard Enthalpy of Formation (ΔHf°) for select C₄H₅N Isomers

| Compound | ΔHf° (kcal/mol) |

|---|---|

| Isocyanocyclopropane | 65.3 |

| Cyanocyclopropane | 43.6 |

| Pyrrole | 24.1 |

Data sourced from Etim et al. (2020) and Etim (2016). researcher.lifeiisc.ac.in

The data indicates that isocyanocyclopropane is significantly less stable than its nitrile isomer, cyanocyclopropane, and the aromatic isomer, pyrrole. researcher.lifeiisc.ac.in Pyrrole was identified as the most stable isomer among the eleven C₄H₅N members studied, with the lowest standard enthalpy of formation. researcher.life

While computational methods have provided a clear picture of the thermodynamics, detailed experimental kinetic studies on the thermal isomerization or other reactions of this compound and its parent compound are not extensively documented in the reviewed literature. The thermodynamic data suggests that a significant energy barrier likely exists for isomerization, but the specific rates and mechanisms would require dedicated kinetic experiments or high-level computational pathway analysis. Such studies often involve monitoring reactant and product concentrations over time under controlled temperatures to determine reaction rates and activation energies. wwu.eduscirp.org

Advanced Synthetic Applications and Strategies

Stereoselective Synthesis of (1-Isocyanoethyl)cyclopropane and its Stereoisomers

The stereoselective synthesis of molecules containing a (1-ethyl)cyclopropane backbone and an isocyanide functional group involves controlling the stereochemistry of two distinct features: the substituted cyclopropane (B1198618) ring and the chiral center bearing the isocyanide group. While no direct methods for the stereoselective synthesis of this compound were found, the synthesis can be approached by combining established methods for creating each chiral element.

General strategies for asymmetric cyclopropanation are well-developed and typically rely on the reaction of an alkene with a carbene or carbenoid. wikipedia.org Catalytic asymmetric methods using chiral transition metal complexes or biocatalysts are predominant. dicp.ac.cnrsc.org For instance, cobalt(II) complexes of D2-symmetric chiral porphyrins have proven effective for the asymmetric cyclopropanation of olefins with diazoacetates, achieving high diastereo- and enantioselectivity. organic-chemistry.org Similarly, rhodium-catalyzed reactions are widely used. wikipedia.org An alternative approach involves a three-step sequence of aldol (B89426) reaction, diastereoselective cyclopropanation, and retro-aldol reaction to yield enantiopure cyclopropane carboxaldehydes, which could serve as precursors. rsc.org

The synthesis of chiral isocyanides can be achieved through various methods, including the use of chiral auxiliaries or enantioselective catalysis. acs.org One powerful method is the diastereoselective ring-opening of epoxides with trimethylsilyl (B98337) cyanide (TMS-CN) in the presence of a soft Lewis acid, which produces chiral β-hydroxyethylisocyanides. acs.org The resulting hydroxyl group could then be manipulated to build the desired ethylcyclopropane (B72622) structure.

Combining these strategies, a hypothetical stereoselective synthesis of this compound could involve the asymmetric cyclopropanation of a suitable alkene precursor, followed by the introduction or modification of the ethyl side chain to install the isocyanide group, or vice-versa. The synthesis of related isomers, such as 1-cyano-2-methylenecyclopropane, has been achieved via a rhodium-catalyzed cyclopropanation followed by elimination and conversion of an ester to the nitrile. nsf.gov

Development of Novel Catalytic Systems for this compound Construction and Derivatization

The construction and derivatization of this compound would rely on catalytic systems developed for cyclopropanation and for reactions involving isocyanides.

Catalysis for Cyclopropane Construction: Modern cyclopropanation reactions are dominated by transition-metal catalysis, which offers high efficiency and selectivity. rsc.org Key developments include:

Cobalt Catalysis: Cobalt(II)-based metalloradical catalysis has emerged as a powerful tool for the asymmetric radical cyclopropanation of alkenes with diazo compounds, yielding chiral cyclopropanes with excellent stereoselectivity. nih.gov

Rhodium Catalysis: Rhodium catalysts are staples in cyclopropanation, effectively catalyzing the decomposition of diazo compounds to form carbenes for addition to alkenes. wikipedia.orgatlas.jp

Nickel Catalysis: Nickel-catalyzed cross-electrophile coupling of 1,3-diol derivatives provides a route to mono- and 1,2-disubstituted alkylcyclopropanes. organic-chemistry.org Nucleophilic heterocyclic carbenes (NHCs) have also been employed as catalysts in Michael-initiated ring-closure (MIRC) reactions to form cyclopropanes. rsc.org

Gold and Platinum Catalysis: Gold- and platinum-catalyzed cycloisomerizations of enynes are powerful methods for assembling strained, cyclopropane-containing architectures. acs.org

Catalysis for Isocyanide Derivatization: Isocyanides are versatile building blocks, particularly in multicomponent reactions (MCRs).

Nickel Catalysis: (N-heterocyclic carbene)Ni(II) catalysts have been developed for cyclopropene-isocyanide [5 + 1] benzannulation, demonstrating the ability to directly add isocyanides across reactive rings. nih.govd-nb.info

Lewis Acid Catalysis: Lanthanide triflates, such as Pr(OTf)₃, can catalyze the insertion of aryl isocyanides into activated cyclopropane rings. researchgate.net Lewis acids are also crucial in activating carbonyls or imines for nucleophilic attack by isocyanides in Passerini and Ugi reactions. mdpi.com

Silver Catalysis: Silver-enabled cycloadditions of bicyclobutanes with isocyanides have been developed to rapidly generate molecular complexity and produce sp³-rich bicyclic structures. researchgate.net

The table below summarizes some catalytic systems relevant to the synthesis of the two core motifs.

| Catalytic System | Reaction Type | Application | Key Features |

| Chiral Cobalt-Porphyrin | Asymmetric Cyclopropanation | Construction of chiral cyclopropane rings | High diastereo- and enantioselectivity for various olefins. organic-chemistry.orgnih.gov |

| Rhodium(II) Complexes | Cyclopropanation | Carbene transfer from diazo compounds | Widely applicable and well-understood catalytic system. wikipedia.orgatlas.jp |

| (NHC)-Nickel(II) Complexes | Benzannulation | Derivatization via isocyanide insertion | Enables [5+1] cycloaddition with cyclopropenes. nih.govd-nb.info |

| Lanthanide Triflates | Ring-opening/Insertion | Derivatization of activated cyclopropanes | Catalyzes insertion of isocyanides into cyclopropane rings. researchgate.net |

| Engineered Myoglobin (B1173299) | Biocatalytic Cyclopropanation | Stereoselective synthesis of cyclopropanes | High stereoselectivity in aqueous media. rochester.edunih.govnih.govutdallas.edu |

Strategies for Constructing Complex Molecular Architectures Incorporating the this compound Unit

The incorporation of the this compound unit into more complex molecules would leverage its unique structural features: a strained three-membered ring that imparts specific conformational rigidity and an isocyanide group that is a reactive handle for carbon-carbon bond formation.

Incorporating the Cyclopropane Motif: The cyclopropane ring is a structural motif in numerous natural products and serves as a versatile intermediate in synthesis. rsc.orgnih.govrsc.org Strategies for its incorporation often involve:

De Novo Synthesis: Building the cyclopropane ring at a key stage of the synthesis using methods like catalytic cyclopropanation or cycloisomerization. organic-chemistry.orgethz.ch This allows for the installation of complex substitution patterns.

Using Cyclopropane Building Blocks: Employing pre-functionalized cyclopropanes in cross-coupling reactions. For example, potassium cyclopropyltrifluoroborates can be coupled with aryl chlorides via the Suzuki-Miyaura reaction. organic-chemistry.org

Leveraging the Isocyanide Group: The isocyanide functionality is highly valuable for building molecular complexity, primarily through multicomponent reactions (MCRs) like the Ugi and Passerini reactions. mdpi.com

Ugi Four-Component Reaction (U4CR): This reaction combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like product in a single step. Using this compound in a U4CR would allow for the direct incorporation of the cyclopropyl-ethyl moiety into a larger, highly functionalized scaffold. mdpi.com

Passerini Three-Component Reaction (P3CR): This reaction involves a carbonyl compound, a carboxylic acid, and an isocyanide. It offers another efficient route to install the this compound unit while creating an α-acyloxy carboxamide.

Cycloadditions: Isocyanides can participate in cycloaddition reactions, reacting with substrates like bicyclobutanes under silver catalysis to form complex polycyclic systems. researchgate.net

While no specific total syntheses using this compound are reported, the synthesis of related indoline (B122111) alkaloids has employed cyclopropanation strategies, and other syntheses have used cyclopropyl (B3062369) isocyanide as a component in MCRs, demonstrating the viability of these approaches. acs.orgbeilstein-journals.org

Bio-inspired Synthesis and Enzymatic Approaches in Cyclopropanation

Bio-inspired and enzymatic methods represent a powerful and sustainable frontier for chemical synthesis, including the construction of cyclopropane rings and isocyanide functionalities.

Enzymatic Cyclopropanation: Nature utilizes enzymes for cyclopropane synthesis, and chemists have successfully repurposed and engineered enzymes for non-natural cyclopropanation reactions.

Heme Protein Catalysis: Engineered hemoproteins, particularly myoglobin and cytochrome P450 variants, have emerged as highly effective biocatalysts for stereoselective cyclopropanation. nih.govnih.gov These enzymes catalyze carbene transfer from diazo compounds to a wide range of alkenes, often with exceptional levels of diastereo- and enantioselectivity (up to >99% de and ee). rochester.edunih.gov These reactions are performed under mild, environmentally friendly conditions in aqueous buffers. nih.govrug.nl This biocatalytic approach has been applied to the synthesis of key cyclopropane-containing pharmaceutical intermediates. nsf.gov

Cofactor-Independent Enzymes: Recently, a promiscuous tautomerase was engineered into a cofactor-independent cyclopropanation enzyme. nih.govrug.nl It catalyzes the enantioselective synthesis of various cyclopropanes via a nucleophilic addition mechanism, achieving high diastereo- and enantiopurity. nih.govrug.nl

Biosynthesis of Isocyanides: The biosynthesis of natural products containing the isocyanide group is also an area of active research.

Isonitrile Synthases (ISNs): In many fungi and bacteria, the isocyano group is derived from amino acids like tryptophan or tyrosine. acs.org Enzymes known as isonitrile synthases (ISNs) or isocyanide synthases (ICSs) catalyze this transformation. acs.org

Fe(II)/α-Ketoglutarate-Dependent Enzymes: In other pathways, non-heme iron(II) α-ketoglutarate dependent enzymes have been identified to catalyze isocyanide group formation from glycine (B1666218) via oxidative decarboxylation. acs.orgnih.gov

While bio-inspired strategies exist for both cyclopropanation and isocyanide synthesis, the literature does not describe a direct enzymatic or chemoenzymatic synthesis of this compound. However, the extensive work on engineered enzymes suggests that developing a biocatalyst for such a transformation is a feasible future direction. nih.govnih.gov A chemoenzymatic approach, where an enzyme creates a chiral cyclopropane precursor that is then chemically converted to the isocyanide, is also a highly viable strategy. nsf.gov

Q & A

Q. What are the most reliable synthetic routes for (1-isocyanoethyl)cyclopropane, and how can experimental conditions be optimized to improve yield?

Cyclopropane derivatives are typically synthesized via cyclopropanation reactions such as the Simmons–Smith reaction, transition-metal-catalyzed methods, or carbene insertions . For this compound, a plausible route involves the reaction of a cyclopropane precursor with an isocyanide reagent under controlled conditions. Key parameters include temperature (e.g., −78°C to room temperature), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of the isocyanide donor. Optimization should involve iterative testing of these variables, with yield monitored via GC-MS or NMR . Purity can be enhanced using column chromatography with silica gel or preparative HPLC .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

- NMR : The cyclopropane ring protons typically resonate as a doublet in the range of 0.9–1.3 ppm, while the isocyano group (NC–) may show a distinct singlet near 2.7 ppm .

- IR : The isocyanide C≡N stretch appears at ~2,150–2,170 cm⁻¹, distinguishing it from nitriles (~2,250 cm⁻¹).

- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., C₆H₉N) with isotopic patterns matching theoretical calculations . Crystallographic validation via X-ray diffraction is recommended for absolute stereochemical confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Isocyanides are highly toxic and volatile. Key precautions include:

- Use of fume hoods and PPE (nitrile gloves, goggles).

- Immediate neutralization of spills with 10% sodium hypochlorite.

- Storage in airtight containers under inert gas (N₂ or Ar) .

- Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in cycloaddition reactions?

Density Functional Theory (DFT) can model transition states for cycloadditions, such as [2+1] or [3+2] reactions, by calculating activation energies and frontier molecular orbitals (HOMO/LUMO). For example, the isocyanide’s LUMO may interact with electron-rich dienes. Molecular dynamics (MD) simulations using force fields like OPLS-AA (modified for cyclopropane rigidity) can predict conformational stability in solution . Software such as Gaussian or ORCA is recommended for DFT, while GROMACS is suitable for MD .

Q. What strategies resolve contradictions in reported biological activity data for cyclopropane derivatives like this compound?

Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or compound purity. A systematic approach includes:

- Replicating experiments under standardized protocols (e.g., NIH/WHO guidelines).

- Validating purity via orthogonal methods (HPLC, elemental analysis).

- Applying meta-analysis to reconcile conflicting results . For example, cytotoxicity assays should use identical positive controls (e.g., doxorubicin) and exposure times .

Q. How can this compound be functionalized to enhance its utility as a building block in peptide foldamer design?

Cyclopropanes stabilize helical structures in δ-peptides by restricting backbone torsion angles . To functionalize this compound:

Q. What are the challenges in parameterizing force fields for cyclopropane-containing compounds in molecular dynamics studies?

Cyclopropane’s strained geometry requires custom force field parameters for bond angles (e.g., 60° vs. 109.5° in alkanes) and dihedral terms. The OPLS-AA force field was improved by adding six bonded parameters (bond, angle, torsion) derived from quantum mechanics data . Validation involves comparing simulated NMR chemical shifts with experimental data .

Methodological Guidance

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry’s guidelines:

- Report detailed reaction conditions (solvent, temperature, time).

- Include characterization data (NMR, IR, HRMS) for all new compounds.

- Provide crystallographic data (CCDC numbers) if available .

- Deposit raw spectral data in supplementary materials .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in cyclopropane derivatives?

- Multivariate regression to correlate electronic/steric parameters (Hammett σ, Taft Eₛ) with bioactivity.

- Principal Component Analysis (PCA) to identify dominant structural features.

- Machine learning (e.g., Random Forest) for high-dimensional datasets .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.